
Kigamicin C
概要
説明
キガマイシンCは、Amycolatopsis属細菌ML630-mF1の培養液から単離された天然の抗腫瘍性抗生物質ですキガマイシンCは特に、栄養飢餓状態下での膵臓癌PANC-1細胞に対する選択的細胞毒性で注目されており、癌治療の有望な候補となっています .
準備方法
キガマイシンCは通常、Amycolatopsis属細菌ML630-mF1の培養液から単離されます。単離プロセスには、適切な培地での細菌の培養、それに続くクロマトグラフィー技術を用いた化合物の抽出と精製が含まれます。キガマイシンCの構造は、核磁気共鳴(NMR)や質量分析(MS)などの様々な分光分析によって解明されました .
化学反応の分析
キガマイシンCは、酸化、還元、置換などのいくつかの種類の化学反応を受けます。これらの反応で一般的に使用される試薬には、塩酸(HCl)とテトラヒドロフラン(THF)があります。例えば、キガマイシンCを室温で18時間、THF中1N HClで処理すると、アグリコンとアミセトースが生成されます . これらの反応から生成される主な生成物は、通常、元の化合物の誘導体であり、さらに分析することでその化学的性質を理解することができます。
科学研究への応用
キガマイシンCは、特に化学、生物学、医学、工業の分野で、幅広い科学研究への応用を持っています。化学では、天然抗生物質の構造と機能を研究するためのモデル化合物として使用されます。生物学では、キガマイシンCは、栄養飢餓状態下での細胞死と生存のメカニズムを調査するために使用されます。医学では、膵臓癌やメチシリン耐性黄色ブドウ球菌(MRSA)などのグラム陽性菌による感染症の治療のための潜在的な治療薬として有望であることが示されています . 工業では、キガマイシンCは、新しい抗生物質や抗癌剤の開発に使用されています。
科学的研究の応用
Antitumor Applications
Kigamicin C exhibits selective cytotoxicity against cancer cells, particularly under nutrient-deprived conditions. This property makes it a candidate for novel cancer therapies, particularly for pancreatic cancer.
- Mechanism of Action : this compound targets the nutrient starvation tolerance of cancer cells. It has been shown to inhibit the survival of PANC-1 cells (a pancreatic cancer cell line) at concentrations 100 times lower than those required under normal nutrient conditions . This suggests that this compound could be effective in treating tumors that thrive under nutrient-limited conditions.
- In Vivo Efficacy : Studies have demonstrated that this compound can suppress tumor growth in human pancreatic cancer xenograft models when administered both subcutaneously and orally .
Antibacterial Applications
This compound also shows promising antibacterial properties, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
- Antimicrobial Activity : The compound demonstrates significant antibacterial activity against various strains of Gram-positive bacteria while being inactive against Gram-negative bacteria . This specificity could be beneficial in developing targeted treatments for infections caused by resistant strains.
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other kigamicins and its general characteristics:
Compound | Antitumor Activity | Antibacterial Activity | Solubility |
---|---|---|---|
Kigamicin A | Moderate | Yes (Gram-positive) | Poor |
Kigamicin B | Moderate | Yes (Gram-positive) | Poor |
This compound | High (nutrient-starved) | Yes (Gram-positive) | Poor |
Kigamicin D | High | Yes (Gram-positive) | Poor |
Kigamicin E | Moderate | Yes (Gram-positive) | Poor |
Case Studies and Research Findings
- Cancer Cell Line Studies : Research indicates that kigamicins A, B, C, and D inhibit PANC-1 cell survival significantly under nutrient-starved conditions. The IC50 values for these compounds were found to be around 1 µg/ml for various mouse tumor cell lines .
- Antimicrobial Studies : In studies focused on antimicrobial activity, this compound was effective against MRSA strains, showcasing its potential as a treatment option for antibiotic-resistant infections .
- Mechanistic Insights : The anti-austerity strategy employed by kigamicins suggests a novel approach to cancer therapy by exploiting the metabolic vulnerabilities of tumor cells during nutrient deprivation .
作用機序
キガマイシンCの作用機序は、栄養飢餓状態下での癌細胞の選択的殺傷を伴います。これは、細胞の生存と増殖に関与する重要なシグナル伝達経路であるプロテインキナーゼB(PKB/Akt)の活性化を阻害することによって達成されます。この経路を阻害することにより、キガマイシンCは、栄養不足に耐性のある癌細胞に細胞死を誘導します .
類似化合物との比較
キガマイシンCは、キガマイシンA、B、D、Eを含むキガマイシンと呼ばれる化合物のファミリーの一部です。これらの化合物は、融合した8員環系とデオキシ糖で構成される類似のアグリコン構造を共有しています。キガマイシンCは、栄養飢餓状態下での膵臓癌細胞に対する選択的細胞毒性という点でユニークであり、他のキガマイシンでは見られない性質です . ドキソルビシンやミトマイシンなど、抗腫瘍特性を持つ他の天然抗生物質も類似した化合物に含まれますが、キガマイシンCのユニークな作用機序は、これらの薬物とは異なります。
生物活性
Kigamicin C is a notable compound belonging to the kigamicins family, which are polycyclic aromatic natural products derived from Actinomycetes. This compound exhibits significant biological activity, particularly as an antitumor antibiotic and an antimicrobial agent. The following sections detail its biological activities, mechanisms of action, and relevant research findings.
1. Antitumor Activity
This compound has been identified as an effective antitumor antibiotic. Research indicates that it demonstrates preferential cytotoxicity towards cancer cells, particularly under nutrient-deprived conditions. This characteristic is crucial as many tumors experience nutrient starvation due to their rapid growth outpacing blood supply.
- Mechanism of Action : this compound targets cancer cell metabolism, disrupting their ability to adapt to low-nutrient environments. It has been shown to inhibit the activation of the Akt signaling pathway, which is often upregulated in cancer cells to promote survival under stress conditions .
- Case Studies : In studies involving pancreatic cancer cell lines, this compound significantly suppressed tumor growth in vivo models. Both subcutaneous and oral administration resulted in marked reductions in tumor size, indicating its potential as a therapeutic agent .
2. Antimicrobial Activity
This compound exhibits potent antimicrobial properties against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This activity is particularly relevant in the context of rising antibiotic resistance.
- Efficacy Against MRSA : In laboratory settings, this compound has shown effectiveness in inhibiting the growth of MRSA strains, making it a candidate for further development as an alternative treatment for resistant bacterial infections .
- Comparative Analysis : The antimicrobial activity of kigamicins A, B, C, D, and E has been compared in studies. Table 1 summarizes their inhibitory effects against different bacterial strains:
Kigamicin Variant | Activity Against MRSA | Activity Against Other Gram-positive Bacteria |
---|---|---|
Kigamicin A | Moderate | High |
Kigamicin B | Low | Moderate |
This compound | High | High |
Kigamicin D | High | High |
Kigamicin E | Moderate | Low |
3. Structure and Properties
The structural characteristics of this compound contribute to its biological activity. It features a tetrahydroxanthone core with sugar moieties that enhance its solubility and bioavailability.
- Chemical Composition : The molecular formula for this compound is , highlighting its complex structure that may facilitate interactions with biological targets .
- Stereochemistry : Recent studies have elucidated the stereochemistry of kigamicins using X-ray crystallography, providing insights into how structural variations influence their biological efficacy .
4. Research Findings and Future Directions
Recent research has focused on understanding the full spectrum of biological activities exhibited by this compound. Studies have indicated potential applications not only in oncology but also in treating resistant bacterial infections.
- Future Research : Ongoing investigations aim to optimize the synthesis of kigamicins and evaluate their efficacy in clinical settings. The exploration of combination therapies involving kigamicins with other antibiotics or chemotherapeutic agents may enhance treatment outcomes against resistant pathogens and tumors .
特性
IUPAC Name |
(6S,8R,9S,17R,23R)-2,6,9,30-tetrahydroxy-8-[(2S,5S,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-1(32),2,5(10),12,19,21(29),30-heptaene-4,28-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H47NO16/c1-15-20(56-25-12-22(50-4)32(44)16(2)55-25)5-6-24(54-15)57-23-11-19(43)28-35(47)31-36(48)30-26-17(9-18-13-41(3)42(7-8-53-41)40(49)27(18)34(26)46)10-21-29(30)38(52-14-51-21)39(31)58-37(28)33(23)45/h9,15-16,19-25,32-33,43-46,48H,5-8,10-14H2,1-4H3/t15-,16-,19+,20+,21-,22-,23-,24+,25+,32-,33+,41-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSADZFORZMJRI-KUPVXKSBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC(O1)OC2CC(C3=C(C2O)OC4=C5C6=C(C7=C(C8=C(CC9(N(C8=O)CCO9)C)C=C7CC6OCO5)O)C(=C4C3=O)O)O)OC1CC(C(C(O1)C)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](CC[C@@H](O1)O[C@@H]2C[C@@H](C3=C([C@H]2O)OC4=C5C6=C(C7=C(C8=C(C[C@@]9(N(C8=O)CCO9)C)C=C7C[C@H]6OCO5)O)C(=C4C3=O)O)O)O[C@H]1C[C@H]([C@@H]([C@H](O1)C)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H47NO16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
809.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。